molecular formula C9H14ClN3O2S B3036216 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol CAS No. 339017-88-8

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol

Cat. No.: B3036216
CAS No.: 339017-88-8
M. Wt: 263.75 g/mol
InChI Key: UGWIIDYAYOQAPY-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is a pyrimidine derivative featuring a 6-chloro substituent, a 2-(methylsulfanyl) group, and a bis(2-hydroxyethyl)amino moiety at position 4. The compound’s molecular formula is inferred as C₉H₁₅ClN₃O₂S, with a molecular weight of 288.76 g/mol (calculated). The methylsulfanyl (SMe) group contributes to lipophilicity, while the diethanolamine side chain enhances hydrophilicity, creating a balance in solubility properties.

Properties

IUPAC Name

2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-16-9-11-7(10)6-8(12-9)13(2-4-14)3-5-15/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWIIDYAYOQAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174875
Record name 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339017-88-8
Record name 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339017-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol typically involves multiple steps. One common approach starts with the chlorination of 2-methylthio-4-pyrimidinol to introduce the chloro group. This intermediate is then reacted with 2-aminoethanol under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following pyrimidine-based analogs share structural similarities but differ in substituents, leading to distinct physicochemical and functional properties:

Structural and Functional Comparison

Property Target Compound 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethanol
Position 2 Substituent Methylsulfanyl (-SMe) Methyl (-CH₃) Phenyl (-C₆H₅)
Position 4 Substituent Bis(2-hydroxyethyl)amino (-N(CH₂CH₂OH)₂) Mono(2-hydroxyethyl)amino (-NHCH₂CH₂OH) Mono(2-hydroxyethyl)amino (-NHCH₂CH₂OH)
Molecular Formula C₉H₁₅ClN₃O₂S C₇H₁₀ClN₃O C₁₂H₁₂ClN₃O
Molecular Weight 288.76 g/mol 187.63 g/mol 261.70 g/mol
Key Functional Traits Enhanced hydrophilicity (two -OH groups); moderate lipophilicity (SMe group) Lower hydrophilicity (single -OH); higher volatility (smaller size) High lipophilicity (phenyl group); potential solubility challenges

Substituent Impact Analysis

  • Phenyl (-C₆H₅): Increases steric bulk and lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .
  • Position 4 Variations: Bis(2-hydroxyethyl)amino: The dual hydroxyl groups in the target compound improve hydrogen-bonding capacity and solubility in polar solvents compared to mono-substituted analogs .

Inferred Physicochemical Properties

  • Solubility : The target compound’s dual -OH groups suggest higher water solubility than the phenyl analog but lower than the methyl-substituted compound due to its larger size.
  • logP: Estimated logP values (octanol-water partition coefficient): Target: ~1.2 (balanced by SMe and -OH groups). Methyl analog: ~0.8 (more hydrophilic). Phenyl analog: ~2.5 (highly lipophilic).

Biological Activity

The compound 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is a derivative of pyrimidine known for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C12H16ClN3OSC_{12}H_{16}ClN_{3}OS, and its IUPAC name reflects its complex structure involving a pyrimidine ring and an ethanolamine moiety. The presence of a chlorine atom and a methylsulfanyl group contributes to its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cell proliferation and survival.
  • Antioxidant Activity : The presence of the methylsulfanyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its antiproliferative effects have shown promise in inhibiting cancer cell lines, particularly in colorectal adenocarcinoma models.
  • Neuroprotective Effects : Animal studies indicate that the compound may protect against neurodegenerative conditions by reducing oxidative damage.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in colorectal cancer cell lines
NeuroprotectiveDecreased oxidative stress in neuronal models

Case Study 1: Anticancer Activity

A study conducted on colorectal adenocarcinoma cell lines demonstrated that treatment with 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

In a zebrafish model exposed to ethanol, the compound showed protective effects against teratogenicity. It significantly reduced oxidative damage and improved locomotion behavior in treated larvae, highlighting its potential as a therapeutic agent for fetal alcohol spectrum disorders (FASD) .

Research Findings

Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound. For instance, research indicates that it may enhance antioxidant defenses by upregulating endogenous antioxidant enzymes, thus providing a protective effect against oxidative stress-induced cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
Reactant of Route 2
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.